6-Ethynyl-5-fluoropyrimidin-4-amine

Description

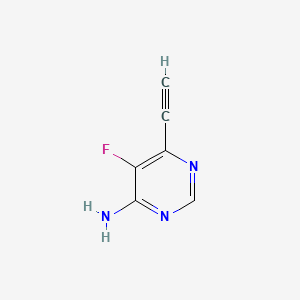

6-Ethynyl-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by an ethynyl group at position 6 and a fluorine atom at position 3. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors or antiviral agents. The ethynyl group enhances structural rigidity and may improve binding affinity to biological targets, while the fluorine atom modulates electronic properties and metabolic stability.

Properties

Molecular Formula |

C6H4FN3 |

|---|---|

Molecular Weight |

137.11 g/mol |

IUPAC Name |

6-ethynyl-5-fluoropyrimidin-4-amine |

InChI |

InChI=1S/C6H4FN3/c1-2-4-5(7)6(8)10-3-9-4/h1,3H,(H2,8,9,10) |

InChI Key |

TZFPKPYGSOVONR-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=NC=N1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-5-fluoropyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidin-4-amine and ethynyl derivatives.

Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group onto the pyrimidine ring. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere of nitrogen or argon.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form the corresponding alkene or alkane derivatives.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydride, and a polar aprotic solvent, such as DMF or DMSO.

Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Cyclization Reactions: Cyclization can be achieved using various catalysts and conditions, depending on the desired product.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidines with different functional groups replacing the fluorine atom.

Addition Reactions: Products include alkenes or alkanes derived from the ethynyl group.

Cyclization Reactions: Products include fused ring systems with potential biological activity.

Scientific Research Applications

6-Ethynyl-5-fluoropyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.

Biological Research: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving pyrimidine metabolism.

Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functionalized materials.

Chemical Biology: It serves as a tool for studying the interactions of pyrimidine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-Ethynyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related pyrimidine derivatives, which can be compared based on substituents, synthesis routes, and intermolecular interactions. Below is an analysis of key analogs:

Key Findings from the Evidence:

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethyl (e.g., ) or nitro groups (e.g., ) require polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) for nucleophilic substitution.

- Electron-Donating Groups (EDGs) : Methoxy or ethoxy substituents (e.g., ) facilitate hydrogen bonding (N–H⋯O) and π-π stacking, stabilizing crystal structures .

Intermolecular Interactions: Hydrogen Bonding: In N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, N–H⋯N and C–H⋯O interactions form dimeric R₂²(14) motifs . π-π Stacking: A centroid distance of 3.692 Å between pyrimidine rings enhances crystal packing .

Synthetic Challenges :

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in ) reduce reaction yields (76% in vs. higher yields for smaller groups).

- Halogen Reactivity : Iodo-substituted pyrimidines (e.g., ) enable further functionalization via cross-coupling reactions.

Table 2: Physicochemical Properties of Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.